N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide
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Overview
Description
N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatility in biological systems, where they can bind to various enzymes and receptors, exhibiting a wide range of biological activities .
Preparation Methods
The synthesis of N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of benzotriazole and 3-benzyl-4-hydroxycoumarin under basic conditions to yield the target compound . The reaction is usually carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common reagents and conditions for these reactions include the use of acids, bases, and solvents like toluene, benzene, or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide involves its interaction with various molecular targets and pathways. The triazole ring can bind to the active sites of enzymes and receptors, inhibiting their activity. This interaction can lead to the disruption of essential biological processes in pathogens, making it effective as an antimicrobial or anticancer agent . The compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules is crucial for its biological activity .
Comparison with Similar Compounds
N-Hydroxy-2-(2H-1,2,3-triazol-2-yl)acetimidamide can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity and broader spectrum.
Trazodone: An antidepressant that also contains a triazole moiety.
The uniqueness of this compound lies in its specific substituents and their effects on its biological activity and chemical reactivity. The presence of the N-hydroxy and acetimidamide groups can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
N'-hydroxy-2-(triazol-2-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-4(8-10)3-9-6-1-2-7-9/h1-2,10H,3H2,(H2,5,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHYZYMYRRUNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(N=C1)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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